

Application Note & Protocol: Glycerol Dehydrogenase Activity Assay in Cell Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycerol dehydrogenase*

Cat. No.: *B13390095*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for determining the activity of **Glycerol Dehydrogenase** (GDH) in cell lysates using a spectrophotometric method. The assay is based on the enzymatic reaction where GDH catalyzes the oxidation of glycerol to dihydroxyacetone phosphate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the GDH activity in the sample.

Principle of the Assay

Glycerol Dehydrogenase (GDH, EC 1.1.1.6) is a key enzyme in lipid and carbohydrate metabolism, catalyzing the reversible conversion of glycerol to dihydroxyacetone phosphate.[1][2] The activity is determined by monitoring the rate of NAD⁺ reduction to NADH, which results in an increase in absorbance at 340 nm.[3][4]

The enzymatic reaction is as follows: $\text{Glycerol} + \text{NAD}^+ \rightleftharpoons \text{Dihydroxyacetone Phosphate} + \text{NADH} + \text{H}^+$

One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 μmole of NADH per minute under the specified assay conditions.[1][3][4]

Materials and Reagents

- 96-well UV-transparent plates or quartz cuvettes
- Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
- Refrigerated centrifuge
- Homogenizer (Douncer or similar) or sonicator
- Ice-cold Phosphate-Buffered Saline (PBS)
- Protease Inhibitor Cocktail
- BCA or Bradford Protein Assay Kit
- Reagents for Assay Buffer and Working Solution (see Table 1)

Experimental Protocols

This protocol is a general guideline and may require optimization based on the cell type. All steps should be performed on ice to minimize protein degradation.[\[5\]](#)

For Adherent Cells:

- Wash the cell culture dish with ice-cold PBS to remove any remaining media.[\[6\]](#)
- Add an appropriate volume of ice-cold Lysis Buffer (e.g., 20 mM K-phosphate buffer, pH 7.5, with added protease inhibitor cocktail) to the plate.
- Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microfuge tube.[\[5\]](#)
- Disrupt the cells by homogenization with a Douncer homogenizer (10-15 passes) or by sonication.[\[7\]](#)[\[8\]](#) Monitor cell lysis under a microscope.
- Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[\[7\]](#)[\[8\]](#)
- Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.[\[7\]](#) This lysate can be used immediately or stored at -80°C.

For Suspension Cells:

- Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[8]
- Discard the supernatant and wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with added protease inhibitor cocktail.
- Proceed with cell disruption and centrifugation as described in steps 4-6 for adherent cells.
[7][8]

Determine the total protein concentration of the cell lysate using a standard method like the BCA or Bradford assay. This is essential for normalizing the enzyme activity and comparing results across different samples.

- Prepare Working Solution: Prepare a fresh working solution immediately before use by mixing the components as detailed in the "Reagent Preparation" section. Ensure the final pH is between 10.0 and 10.5.[3] Store on ice and protect from light.
- Sample Preparation: Dilute the cell lysate with enzyme diluent (e.g., 20 mM K-phosphate buffer, pH 7.5) to an expected concentration of 0.10–0.25 U/mL. It is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.[1][7]
- Reaction Setup:
 - Add diluted cell lysate samples to the wells of a 96-well UV plate.
 - Prepare a blank control for each sample containing the same components except for the substrate (glycerol) to account for any background NADH production.
 - Prepare a negative control well with enzyme diluent instead of cell lysate to measure the blank rate.
- Initiate Reaction: Add the appropriate volume of the Assay Working Solution to each well to start the reaction.

- Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 25°C. Measure the increase in absorbance at 340 nm (A340) every minute for 5-10 minutes (kinetic mode).

Data Presentation and Calculation

The rate of the reaction ($\Delta A_{340}/\text{minute}$) should be calculated from the initial linear portion of the curve.

Calculation of GDH Activity:

The activity of **Glycerol Dehydrogenase** in the sample is calculated using the Beer-Lambert law.

Activity (U/mL) = ($\Delta A_{340}/\text{min}$ - Blank Rate) * Total Reaction Volume (mL) / (ϵ * Path Length (cm) * Sample Volume (mL))

- $\Delta A_{340}/\text{min}$: The rate of absorbance change per minute from the linear portion of the curve.
- Blank Rate: The $\Delta A_{340}/\text{min}$ of the negative control (no enzyme).
- ϵ (Molar Extinction Coefficient of NADH): 6.22 L·mmol⁻¹·cm⁻¹ or 6220 M⁻¹cm⁻¹.[\[3\]](#)
- Path Length: For a standard 1 cm cuvette, this is 1.0 cm. For a 96-well plate, this value depends on the volume and plate geometry and must be determined or provided by the manufacturer.

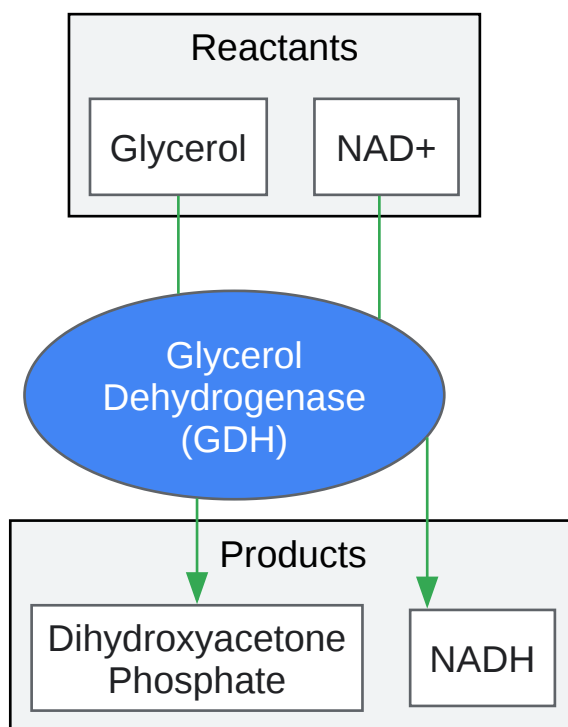
To obtain specific activity, divide the calculated activity (U/mL) by the protein concentration of the lysate (mg/mL).

Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

Table 1: Reagent and Assay Condition Summary

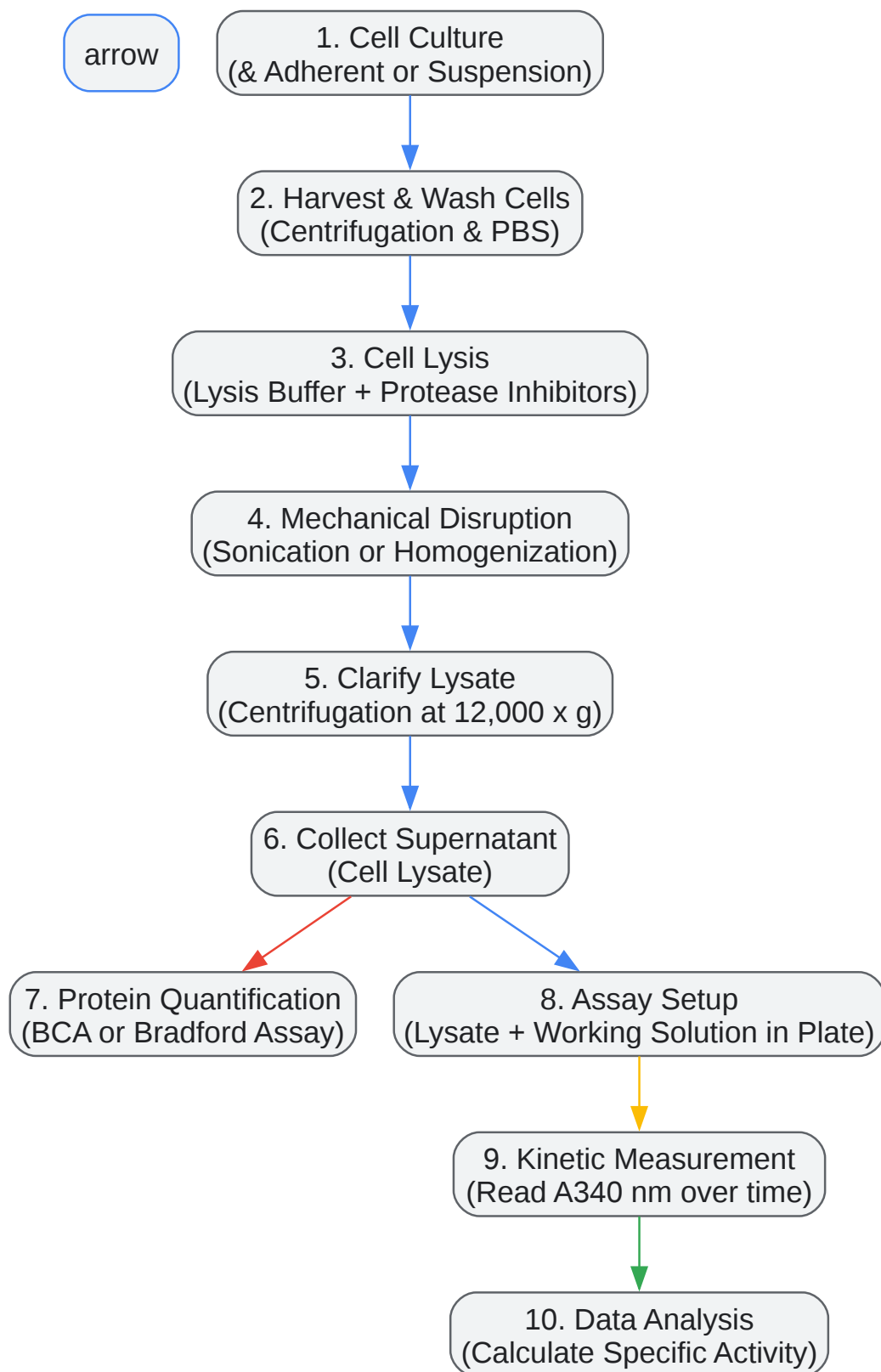
Parameter	Final Concentration / Value	Source
Buffer	0.10 M Carbonate-Bicarbonate	[3][4]
pH	10.0 - 10.5	[3]
Substrate	0.10 M Glycerol	[3][4]
Cofactor	1.0 mM NAD ⁺	[3][4]
Activator	33 mM Ammonium Sulfate	[3][4]
Temperature	25 °C	[3]
Wavelength	340 nm	[3][4]
NADH Extinction Coeff. (ε)	6.22 L·mmol ⁻¹ ·cm ⁻¹	[3]

Visualizations



[Click to download full resolution via product page](#)

Caption: Biochemical reaction catalyzed by **Glycerol Dehydrogenase (GDH)**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. bmrservice.com [bmrservice.com]
- 3. Assay Procedure for Glycerol Dehydrogenase [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Application Note & Protocol: Glycerol Dehydrogenase Activity Assay in Cell Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13390095#protocol-for-glycerol-dehydrogenase-activity-assay-in-cell-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com